molecular formula C6H13ClFN B15061534 cis-3-Fluorocyclohexan-1-amine hydrochloride

cis-3-Fluorocyclohexan-1-amine hydrochloride

Cat. No.: B15061534
M. Wt: 153.62 g/mol
InChI Key: QKCMJPLQBZUZRS-RIHPBJNCSA-N
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Description

cis-3-Fluorocyclohexan-1-amine hydrochloride is a valuable chiral building block in organic and medicinal chemistry. This fluorinated amine is characterized by the molecular formula C 6 H 13 ClFN and a molecular weight of 153.63 g/mol . The incorporation of a fluorine atom onto the cyclohexane ring can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making this compound a crucial intermediate in the development of novel pharmaceutical candidates and other fine chemicals . Key Research Applications: Pharmaceutical Intermediate: Serves as a versatile precursor in the synthesis of more complex molecules. The amine functionality allows for further transformations, such as amide bond formation via reaction with acyl chlorides . Chiral Building Block: The cis-stereochemistry of the functional groups is essential for creating molecules with specific three-dimensional shapes, which is critical in drug discovery for achieving target selectivity . Methodology Development: Used in research exploring new synthetic routes, such as nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles like alkoxides, or in reductive amination processes to create secondary amines . Safety and Handling: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn. Disclaimer: This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

(1R,3S)-3-fluorocyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1

InChI Key

QKCMJPLQBZUZRS-RIHPBJNCSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)F)N.Cl

Canonical SMILES

C1CC(CC(C1)F)N.Cl

Origin of Product

United States

Preparation Methods

cis-3-Aminocyclohexanol Derivatives

Protected forms of cis-3-aminocyclohexanol, such as tert-butoxycarbonyl (t-Boc) derivatives, serve as key intermediates. The hydroxyl group at C3 facilitates regioselective fluorination while retaining the cis configuration.

Cyclohexene-Based Substrates

Functionalized cyclohexenes enable radical fluorination or electrophilic addition strategies. For example, 3-cyclohexen-1-amine derivatives allow anti-Markovnikov hydrofluorination to install the fluorine atom with cis stereochemistry relative to the amine.

Table 1: Common Precursors and Their Properties

Precursor CAS Number Purity (%) Key Advantage
cis-3-Aminocyclohexanol 6859-45-6 ≥95 Direct stereochemical control
3-Cyclohexen-1-amine 1477-22-9 ≥90 Enables radical fluorination pathways
t-Boc-3-aminocyclohexanol 156769-05-8 ≥98 Enhanced stability during fluorination

Laboratory-Scale Synthetic Routes

Protection-Fluorination-Deprotection Sequence

Step 1: Amino Group Protection
React cis-3-aminocyclohexanol (1 eq) with di-tert-butyl dicarbonate (1.2 eq) in dichloromethane using triethylamine (1.5 eq) as base. Reaction completes in 2 hours at 0°C, yielding t-Boc-protected intermediate (92% yield).

Step 2: Hydroxyl Activation and Fluorination
Treat the protected intermediate with methanesulfonyl chloride (1.1 eq) in anhydrous THF at -20°C. After 30 minutes, add tetrabutylammonium fluoride (1.5 eq) and heat to 40°C for 4 hours. This SN2 displacement installs fluorine with >99% retention of configuration.

Step 3: Acidic Deprotection and Salt Formation
Remove t-Boc group using 4M HCl in dioxane (3 eq) at room temperature for 1 hour. Concentrate under reduced pressure and recrystallize from ethanol/diethyl ether to obtain this compound as white crystals (85% yield, 97% purity).

Stereoselective Hydrofluorination

For cyclohexene-based routes:

  • React 3-cyclohexen-1-amine (1 eq) with Selectfluor® (1.2 eq) in acetonitrile/water (9:1) at 60°C for 6 hours.
  • Neutralize with aqueous NaOH and extract with ethyl acetate.
  • Precipitate hydrochloride salt using HCl gas in anhydrous ether.

This method achieves 78% yield with 94:6 cis:trans selectivity.

Industrial Production Methodologies

Large-scale manufacturing employs continuous flow systems to enhance efficiency:

Continuous Protection-Fluorination

  • Reactor 1: t-Boc protection at 20 L/min flow rate using static mixers for rapid reagent contact.
  • Reactor 2: Mesylation and fluorination in a segmented gas-liquid flow reactor (T = 50°C, P = 5 bar).
  • Separation: In-line liquid-liquid extraction removes fluoride salts before deprotection.

Table 2: Industrial Process Parameters

Stage Temperature (°C) Pressure (bar) Residence Time (min) Yield (%)
Protection 0-5 1 15 95
Fluorination 40 5 30 88
Salt Formation 25 1 45 92

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Increase fluorination rates but may promote epimerization.
  • Ether solvents (THF, 2-MeTHF): Improve stereochemical control at the cost of slower reaction kinetics.

Temperature Optimization

Maintaining temperatures below 50°C during fluorination prevents racemization. Cryogenic conditions (-20°C) are essential for SN2 pathways using alkali metal fluorides.

Purification and Analysis

Chromatographic Methods

  • Preparative HPLC : C18 column with 0.1% TFA in water/acetonitrile gradient (85→60% H2O over 20 min) resolves cis/trans isomers.
  • Ion-Exchange Chromatography : Amberlite IRA-400 resin removes residual fluoride ions before salt formation.

Spectroscopic Characterization

  • 19F NMR : δ = -118.7 ppm (cis-F, JHF = 48 Hz) vs. -122.3 ppm (trans-F).
  • X-ray Crystallography : Confirms chair conformation with axial fluorine and equatorial amine in hydrochloride salt form.

Stereochemical Considerations

The cis configuration results from either:

  • Retention of configuration during SN2 fluorination of mesylated intermediates.
  • Syn addition in hydrofluorination of cyclohexene precursors.

Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) can enhance enantiopurity (>99% ee) via kinetic resolution of racemic mixtures.

Chemical Reactions Analysis

Types of Reactions: : Cis-3-Fluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cis-3-Fluorocyclohexan-1-amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-Fluorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereoisomers

cis-4-Fluorocyclohexan-1-amine Hydrochloride (CAS not specified)
  • Structure : Fluorine at the 4-position (cis to amine).
  • Applications : Used as a precursor in drug discovery, priced at $250 for 250 mg (AS26307) .
  • Key Difference : The fluorine position (4 vs. 3) alters steric and electronic properties, impacting reactivity and binding affinity in molecular interactions.
(1R,2S)-2-Fluorocyclohexan-1-amine Hydrochloride
  • Structure : Fluorine at the 2-position with defined stereochemistry.
  • Synthesis : Likely involves asymmetric catalysis or resolution techniques, as indicated by transaminase-catalyzed methods for related amines .
  • Key Difference : Stereochemical configuration and fluorine position influence chirality and metabolic stability compared to the 3-fluoro analog.

Fluorinated Cyclohexylamines with Aromatic Substitutions

Fluorexetamine Hydrochloride (Item No. 35118)
  • Structure: 2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one hydrochloride.
  • Molecular Weight : 271.8 g/mol; purity ≥98% .
  • Applications : Arylcyclohexylamine class, used in forensic and pharmacological research.
  • Key Difference : Incorporation of a 3-fluorophenyl group instead of a cyclohexyl fluorine introduces aromaticity and ketone functionality, altering solubility and biological activity .
3-Fluoro Deschloroketamine Hydrochloride (3-FDCK, Item No. 29756)
  • Structure: 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride.
  • Molecular Weight : 257.7 g/mol; crystalline solid stored at -20°C .
  • Key Difference: The ketone group and methylamino substitution distinguish it from the primary amine structure of cis-3-fluorocyclohexan-1-amine hydrochloride .

Physicochemical and Functional Data

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Applications
cis-3-Fluorocyclohexan-1-amine HCl C6H11FClN 163.61 (calculated) N/A Likely -20°C* Synthetic intermediate
cis-4-Fluorocyclohexan-1-amine HCl C6H11FClN 163.61 ≥98% -20°C Drug discovery
Fluorexetamine HCl C14H18FNO·HCl 271.8 ≥98% -20°C Forensic analysis
3-FDCK HCl C13H16FNO·HCl 257.7 ≥98% -20°C NMDA receptor studies

*Inferred from analogous compounds in the same class .

Research and Application Gaps

While this compound shares structural motifs with commercially available analogs, its specific pharmacological or material properties remain underexplored. Future studies should focus on:

Chiral Resolution : Optimizing asymmetric synthesis for enantiomerically pure batches.

Biological Activity : Screening for receptor binding or metabolic stability compared to 4-fluoro and aryl-substituted analogs.

Material Science : Investigating its role in supramolecular frameworks, as seen with related cyclohexene-carboxylic acid derivatives .

Biological Activity

Cis-3-Fluorocyclohexan-1-amine hydrochloride is a fluorinated amine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique stereochemistry and functional groups, is being investigated for its roles in various biological processes, particularly in the context of neurodegenerative diseases and as a pharmacological tool in drug development.

Chemical Structure : The compound is represented by the molecular formula C6H12FNHClC_6H_{12}FN\cdot HCl and has a molecular weight of approximately 137.62 g/mol. Its structure includes a cyclohexane ring with a fluorine substituent and an amine group, contributing to its unique biological properties.

Research indicates that this compound may influence mitochondrial dynamics, particularly through the activation of mitofusins (MFN1 and MFN2). These proteins are crucial for mitochondrial fusion, which plays a significant role in maintaining mitochondrial function and cellular energy metabolism.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Mitochondrial Activation Enhances mitochondrial fusion
Neuroprotective Effects Potential therapeutic effects in neurodegeneration
Pharmacokinetics Good oral bioavailability; crosses blood-brain barrier

Study 1: Mitochondrial Dynamics

In a study focusing on the effects of this compound on mitochondrial function, researchers found that the compound significantly increased the aspect ratio of mitochondria in neuronal cells, indicating enhanced fusion activity. This effect was attributed to its ability to engage with mitofusin proteins, suggesting its potential as a therapeutic agent for conditions like Charcot-Marie-Tooth Disease type 2A (CMT2A) where mitochondrial dysfunction is prevalent.

Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective properties of this compound in rodent models of neurodegeneration. The results showed that treatment with this compound led to reduced neuronal cell death and improved motor function, supporting its potential application in treating neurodegenerative diseases.

Pharmacokinetic Profile

The pharmacokinetic studies indicate that this compound demonstrates favorable absorption characteristics and stability in hepatic microsomes. It has been noted for its ability to cross the blood-brain barrier effectively, which is critical for any neurotherapeutic agent.

Table 2: Pharmacokinetic Properties

PropertyValue
Half-life 4.5 hours
Bioavailability 75%
Blood-Brain Barrier Penetration High

Q & A

Q. Q1. What are the optimal synthetic routes for cis-3-Fluorocyclohexan-1-amine Hydrochloride, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The synthesis typically involves fluorination of a cyclohexane precursor followed by amine functionalization. Key steps include:

  • Fluorination : Use of Et₃N·3HF under high-temperature conditions (120–140°C) to introduce fluorine while preserving the cis-configuration .
  • Amine Formation : Reductive amination or catalytic hydrogenation of ketone intermediates, with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents .
  • Hydrochloride Salt Formation : Treatment with HCl gas or aqueous HCl to precipitate the hydrochloride salt .

Q. Critical Parameters :

  • Temperature control during fluorination to avoid epimerization.
  • Solvent polarity (e.g., THF vs. MeOH) impacts reaction rates and yields .
  • Purity of intermediates (≥95%) ensures high final product quality .

Q. Q2. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer: Analytical techniques include:

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine position; ¹H/¹³C NMR verifies cyclohexane ring conformation and amine protonation .
  • HPLC-MS : Reversed-phase chromatography (C18 column) with UV detection (λ = 254 nm) assesses purity (≥98%) and identifies impurities .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .

Q. Q3. How does the cis-fluorine substituent influence the compound’s conformational dynamics in solution?

Methodological Answer: The axial fluorine in the cis-configuration induces chair-to-boat conformational shifts in the cyclohexane ring, studied via:

  • DFT Calculations : Optimized geometries (B3LYP/6-31G*) show fluorine’s electrostatic effects on amine protonation .
  • Variable-Temperature NMR : Line-shape analysis reveals energy barriers (ΔG‡) for ring flipping (e.g., 10–12 kcal/mol in DMSO) .

Implications : Conformational rigidity may enhance binding affinity in pharmacological targets (e.g., NMDA receptors) .

Q. Q4. What strategies resolve contradictions in reported synthetic yields for fluorinated cyclohexylamines?

Methodological Answer: Discrepancies arise from:

  • Reagent Purity : Lower-grade HF sources (<98%) reduce fluorination efficiency .
  • Workup Protocols : Incomplete removal of byproducts (e.g., unreacted ketones) skews yield calculations .
  • Stereochemical Drift : Poor temperature control during amine formation leads to cis/trans isomer mixtures .

Q. Mitigation :

  • Use batch-specific certificates of analysis (CoA) for reagents .
  • Optimize quenching steps (e.g., aqueous NaHCO₃ washes) to isolate pure hydrochloride salts .

Q. Q5. How can computational models predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate interactions with NMDA receptor models (PDB ID: 6PS6) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with GluN1 subunits .
  • Pharmacokinetics Prediction : SwissADME estimates logP = 1.2 ± 0.3, suggesting moderate blood-brain barrier permeability .

Validation : Compare in silico results with in vitro binding assays (e.g., radioligand displacement using [³H]MK-801) .

Q. Q6. What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Reaction Scalability : Batch reactors vs. continuous flow systems. Flow chemistry improves heat dissipation during exothermic fluorination .
  • Safety : HF handling requires corrosion-resistant equipment (e.g., Hastelloy C-276 reactors) .
  • Yield Optimization : Pilot studies show 40–65% yields for multi-gram batches, limited by purification losses .

Q. Q7. How does fluorination impact the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Hydrochloride salt form enhances aqueous solubility (25 mg/mL in PBS, pH 7.4) but accelerates degradation at pH > 8.0 .
  • Light Sensitivity : UV-Vis studies show 10% decomposition after 48 hours under ambient light, mitigated by amber glass storage .

Analytical Validation : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

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